Propionamide, 3-hydroxy-2,3,3-triphenyl-
Description
Propionamide, 3-hydroxy-2,3,3-triphenyl- is a tertiary alcohol-substituted propionamide derivative characterized by three phenyl groups attached to the second and third carbons of the propionamide backbone and a hydroxyl group at the third carbon. This structure confers high lipophilicity due to the bulky aromatic substituents, while the amide and hydroxyl groups introduce polar interactions. The compound’s unique steric and electronic profile distinguishes it from simpler propionamides and triphenyl-containing analogs.
Properties
CAS No. |
10425-33-9 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-hydroxy-2,3,3-triphenylpropanamide |
InChI |
InChI=1S/C21H19NO2/c22-20(23)19(16-10-4-1-5-11-16)21(24,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,24H,(H2,22,23) |
InChI Key |
FENCJTICALSGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 3-hydroxy-2,3,3-triphenyl- typically involves the reaction of triphenylmethanol with propionamide under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Propionamide, 3-hydroxy-2,3,3-triphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce different alcohol derivatives .
Scientific Research Applications
Propionamide, 3-hydroxy-2,3,3-triphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propionamide, 3-hydroxy-2,3,3-triphenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl rings play a crucial role in its chemical reactivity and biological activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Propionamide Derivatives
Example : 2,2-Dimethyl-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-propionamide ()
- Structural Differences : The patent compound replaces the triphenyl groups with dimethyl substituents and incorporates a piperidine-pyridine moiety.
- The piperidine nitrogen introduces basicity, enabling salt formation, unlike the neutral tertiary alcohol in the target compound.
- Applications : Used in synthesizing Lasmiditan (a migraine therapeutic), highlighting how substituent bulk and polarity influence pharmacological targeting .
Triphenyl-Containing Compounds
Example: Triphenylmethanol ()
- Structural Differences: Triphenylmethanol features three phenyl groups attached to a central carbon with a hydroxyl group, lacking the amide backbone.
- Functional Implications :
Thiophene and Naphthalene Derivatives
Example: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()
- Structural Differences : This impurity from hormonal drug synthesis contains a thiophene ring and a secondary alcohol, differing significantly in backbone structure.
- Functional Implications :
- The thiophene’s electron-rich sulfur atom increases reactivity in electrophilic substitutions, unlike the electron-withdrawing phenyl groups in the target compound.
- The secondary alcohol’s acidity (pKa ~16–18) contrasts with the tertiary alcohol in the target, which is less acidic (pKa ~19–21) due to steric hindrance .
Physicochemical Properties Comparison
Table 1: Key Physicochemical Properties
Key Observations :
- The target compound’s logP exceeds that of dimethyl-propionamide, reflecting enhanced lipophilicity from phenyl groups.
Insights :
- Introducing three phenyl groups on the propionamide backbone likely requires multi-step protection/deprotection strategies, contrasting with simpler Grignard syntheses for triphenylmethanol.
Stability and Reactivity
- Hydrolytic Stability : The target compound’s amide group is less prone to hydrolysis than aliphatic amides (e.g., dimethyl-propionamide) due to steric shielding by phenyl groups.
- Oxidative Stability : The tertiary alcohol is less reactive toward oxidation compared to primary/secondary alcohols in thiophene derivatives ().
Pharmacological and Toxicological Considerations
- Bioactivity : The bulky triphenyl groups may limit blood-brain barrier penetration, reducing central nervous system activity compared to Lasmiditan precursors ().
- Toxicity : High lipophilicity raises concerns about bioaccumulation, akin to controlled impurities in , necessitating stringent purity controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
